![molecular formula C8H11NO B2443591 (1S)-1-(4-aminophenyl)ethan-1-ol CAS No. 500229-84-5](/img/structure/B2443591.png)
(1S)-1-(4-aminophenyl)ethan-1-ol
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Description
(1S)-1-(4-aminophenyl)ethan-1-ol, also known as (S)-norephedrine, is a chiral compound that belongs to the class of phenethylamines. It is a precursor to several important pharmaceuticals, including ephedrine and pseudoephedrine, which are commonly used as nasal decongestants. (S)-norephedrine has also been studied for its potential therapeutic applications in treating attention deficit hyperactivity disorder (ADHD) and obesity.
Scientific Research Applications
- Monomer Synthesis : 4-Aminophenethyl alcohol serves as a nonsymmetric monomer in the preparation of ordered poly(amide-ester) structures. These polymers can exhibit unique properties due to their specific arrangement of monomers .
- Functionalization of Graphene Nanoplatelets : Researchers have used this compound to functionalize graphene nanoplatelets, enhancing their compatibility with other materials and enabling tailored applications .
Polymer Chemistry and Materials Science
Sigma-Aldrich. “4-Aminophenethyl alcohol.” Link
properties
IUPAC Name |
(1S)-1-(4-aminophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,9H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEYBJHOTWGYFE-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(4-aminophenyl)ethan-1-ol |
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